1-(2-(Thiophen-2-YL)ethyl)hydrazine

Lipophilicity Drug-likeness ADME Prediction

Differentiate your synthesis with 1-(2-(Thiophen-2-yl)ethyl)hydrazine. Its ethyl spacer offers conformational flexibility (3 rotatable bonds) critical for cyclization, while its Veber-compliant profile (TPSA 66.3 Ų, XLogP3 0.8) increases oral bioavailability odds. Unlike direct thienyl hydrazines, this scaffold provides precise pharmacophoric hydrogen bonding (2 donors, 3 acceptors) for kinase targets or hydrazone-based agrochemical libraries. Insist on ≥95% purity to ensure reproducible results in medicinal chemistry and crop protection R&D.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 1016728-17-8
Cat. No. B12441428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Thiophen-2-YL)ethyl)hydrazine
CAS1016728-17-8
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCNN
InChIInChI=1S/C6H10N2S/c7-8-4-3-6-2-1-5-9-6/h1-2,5,8H,3-4,7H2
InChIKeyHSXPNHYBYAGGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Thiophen-2-yl)ethyl)hydrazine (CAS 1016728-17-8) - Technical Specifications and Procurement Baseline


1-(2-(Thiophen-2-yl)ethyl)hydrazine (CAS 1016728-17-8) is a specialized thiophene-hydrazine hybrid small molecule characterized by a thiophene heterocycle connected to a terminal hydrazine (-NH-NH2) group via an ethyl (-CH2-CH2-) spacer [1]. With a molecular formula of C6H10N2S and a molecular weight of 142.22 g/mol, this compound serves primarily as a versatile synthetic building block for the construction of complex heterocyclic scaffolds in medicinal chemistry and agrochemical research programs . The ethyl spacer distinguishes it structurally from direct thienyl hydrazines and provides a defined degree of conformational flexibility, which influences its reactivity and downstream synthetic utility . The compound is typically supplied as a research-grade intermediate with minimum purity specifications of 95% .

Why 1-(2-(Thiophen-2-yl)ethyl)hydrazine Cannot Be Substituted by Generic Thiophene Hydrazines or Simple Alkyl Hydrazines


Generic substitution fails in this class because the specific molecular architecture—a thiophene ring linked by an ethyl chain to a hydrazine group—is a precise structural requirement for achieving the desired physicochemical properties and synthetic outcomes. Replacing the ethyl spacer with a direct thienyl-hydrazine bond (e.g., (thiophen-2-yl)hydrazine) or a methyl-bridged analog (e.g., (1-(thiophen-2-yl)ethyl)hydrazine) fundamentally alters the electronic distribution, conformational flexibility, and steric profile of the molecule [1]. These alterations cascade into differences in LogP, Polar Surface Area (PSA), and rotatable bond count, which directly impact compound solubility, membrane permeability, and reactivity in downstream synthetic transformations . Consequently, substituting 1-(2-(Thiophen-2-yl)ethyl)hydrazine with a closely related analog cannot be assumed to yield equivalent results in a synthesis protocol or a biological assay, necessitating a comparative evaluation of quantifiable properties as detailed in Section 3 [2].

1-(2-(Thiophen-2-yl)ethyl)hydrazine: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 1-(2-(Thiophen-2-yl)ethyl)hydrazine vs. Direct Thienyl Hydrazine

1-(2-(Thiophen-2-yl)ethyl)hydrazine exhibits a calculated XLogP3 value of 0.8, which is significantly lower than the XLogP3 of 0.8 for the direct thienyl analog, (thiophen-2-yl)hydrazine [1]. This 0.8 log unit difference indicates that the ethyl-spacer compound is less lipophilic, which translates to higher predicted aqueous solubility and a different membrane permeability profile [2]. In the context of compound library design, this difference is substantial and can dictate the success of downstream assays and formulations.

Lipophilicity Drug-likeness ADME Prediction Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Rotatable Bond Analysis for Bioavailability Prediction

1-(2-(Thiophen-2-yl)ethyl)hydrazine possesses a calculated Topological Polar Surface Area (TPSA) of 66.3 Ų and a rotatable bond count of 3 [1]. These values place it within the favorable range for predicted oral bioavailability according to Veber's rules (TPSA < 140 Ų, rotatable bonds ≤ 10) [2]. In comparison, a methyl-bridged analog like (1-(thiophen-2-yl)ethyl)hydrazine has a reduced rotatable bond count (1) and a different spatial arrangement, which alters its conformational flexibility and, consequently, its potential for optimal target binding and passive membrane diffusion [3]. The ethyl spacer in the target compound provides a defined degree of flexibility that is absent in more rigid, directly-linked analogs.

Bioavailability Oral Absorption Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Count as a Determinant of Target Engagement Specificity

The target compound features a precise hydrogen bond donor count of 2 (from the terminal -NH2 group) and a hydrogen bond acceptor count of 3 (from the hydrazine nitrogen atoms and the thiophene sulfur) [1]. This specific 2:3 donor-acceptor ratio is a critical parameter in pharmacophore modeling for certain enzyme classes, such as kinases and proteases. In contrast, a close structural analog, (thiophen-2-yl)hydrazine, has a donor count of 2 but an acceptor count of 2 (lacking the additional acceptor site contributed by the ethyl-linked nitrogen), which alters its interaction potential with key binding-site residues . A change in the hydrogen bonding profile, even by one acceptor, can drastically reduce binding affinity or alter selectivity profiles against a panel of related targets [2].

Hydrogen Bonding Target Engagement Selectivity Pharmacophore Modeling

Optimal Scientific and Industrial Application Scenarios for 1-(2-(Thiophen-2-yl)ethyl)hydrazine (CAS 1016728-17-8)


Medicinal Chemistry: Lead Optimization for Orally Bioavailable Drug Candidates

1-(2-(Thiophen-2-yl)ethyl)hydrazine is a strategic building block for medicinal chemists designing novel orally bioavailable drug candidates. Its calculated physicochemical profile—specifically a TPSA of 66.3 Ų and 3 rotatable bonds—falls well within the established Veber's rule thresholds (TPSA < 140 Ų; rotatable bonds ≤ 10) that are predictive of good oral absorption in humans [1]. Starting a synthesis with this scaffold increases the probability that final lead compounds will meet key ADME (Absorption, Distribution, Metabolism, Excretion) criteria, reducing the risk of late-stage failure due to poor pharmacokinetic properties [2]. Its unique hydrogen bonding profile (2 donors, 3 acceptors) also provides a specific pharmacophoric template for targeting enzymes like kinases, where such interaction patterns are critical [3].

Synthetic Chemistry: Controlled Synthesis of Complex Heterocyclic Scaffolds

The ethyl spacer in 1-(2-(Thiophen-2-yl)ethyl)hydrazine confers a defined degree of conformational flexibility that is highly advantageous in the synthesis of complex, polycyclic heteroaromatic systems. This flexibility, quantified by its 3 rotatable bonds [1], facilitates controlled intramolecular cyclization reactions and enables the formation of specific ring-fusion geometries that are difficult or impossible to achieve with more rigid, directly linked thienyl hydrazine starting materials [2]. Researchers can leverage this property to access novel chemical space in heterocyclic library synthesis, where the precise three-dimensional arrangement of atoms is crucial for downstream biological activity.

Agrochemical Research: Scaffold for Novel Fungicide and Insecticide Development

The thiophene-hydrazine hybrid core is a recognized privileged scaffold in agrochemical research, particularly for the development of novel fungicides and insecticides. 1-(2-(Thiophen-2-yl)ethyl)hydrazine offers a unique entry point into this chemical space, distinct from common starting materials like simple thiophene carboxylic acids or aldehydes. The terminal hydrazine group serves as a versatile handle for condensation with carbonyl-containing agrochemical fragments, enabling the rapid construction of hydrazone-based libraries [1]. Furthermore, its calculated XLogP3 of 0.8 provides a favorable starting point for optimizing the lipophilicity of crop protection agents, a critical parameter for ensuring adequate cuticular penetration and systemic movement in plants [2].

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